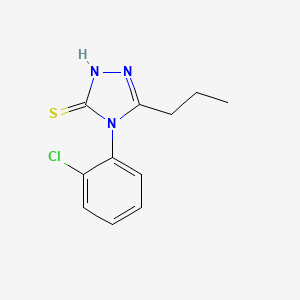

![molecular formula C11H16N2O4S B4834728 3-[(ethylamino)sulfonyl]-4-methoxy-N-methylbenzamide](/img/structure/B4834728.png)

3-[(ethylamino)sulfonyl]-4-methoxy-N-methylbenzamide

Vue d'ensemble

Description

The compound “3-[(ethylamino)sulfonyl]-4-methoxy-N-methylbenzamide” is a type of organosulfur compound . It is related to the class of compounds known as sulfonamides, which are widely used in various fields due to their diverse pharmacological activities .

Synthesis Analysis

While specific synthesis methods for “3-[(ethylamino)sulfonyl]-4-methoxy-N-methylbenzamide” were not found, related compounds such as piperazine derivatives have been synthesized using methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “3-[(ethylamino)sulfonyl]-4-methoxy-N-methylbenzamide” is based on structures generated from information available in databases . The substance identifiers displayed are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .

Chemical Reactions Analysis

The reactivity of sulfone-based compounds, which are related to “3-[(ethylamino)sulfonyl]-4-methoxy-N-methylbenzamide”, has been studied. These compounds can undergo both irreversible and reversible reactions with thiols .

Applications De Recherche Scientifique

Antimicrobial Photosensitizers

Sulfonamide Porphyrins: have been studied for their potent photosensitizing properties against drug-resistant bacteria. The compound , due to its sulfonamide group, could potentially be used in the synthesis of novel porphyrin derivatives . These derivatives have shown effectiveness in photoinactivating multidrug-resistant Staphylococcus aureus (MRSA) strains when used with light radiation . This application is particularly promising in the fight against antimicrobial resistance.

Proteomics Research

In proteomics, the compound’s derivatives could be utilized as reference standards for accurate results in pharmaceutical testing . The precise mechanism of action would depend on the specific derivative and its interaction with proteins, which could help in understanding protein functions and interactions in biological systems.

Organic Synthesis

The benzylic position of the compound makes it a candidate for various organic reactions, such as free radical bromination and nucleophilic substitution . These reactions are fundamental in creating complex molecules for further pharmaceutical applications or material science.

Photodynamic Therapy

The sulfonamide group in the compound can be linked to photodynamic therapy (PDT) , a treatment that uses photosensitizing agents, alongside light, to produce reactive oxygen species that kill cancer cells . The compound could be modified to enhance its photosensitizing efficiency and selectivity towards cancer cells.

Antifungal Applications

Similar to its antibacterial applications, the compound’s derivatives could also be effective against fungal pathogens. For instance, studies have shown that certain sulfonamide compounds are more effective than traditional treatments in eradicating Candida albicans , a common fungal pathogen .

Mécanisme D'action

Sulfonamides, a class of compounds related to “3-[(ethylamino)sulfonyl]-4-methoxy-N-methylbenzamide”, are known to exhibit a range of pharmacological activities. They act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Propriétés

IUPAC Name |

3-(ethylsulfamoyl)-4-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-4-13-18(15,16)10-7-8(11(14)12-2)5-6-9(10)17-3/h5-7,13H,4H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLGWNAHVHEXBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B4834650.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-4-nitrobenzenesulfonamide](/img/structure/B4834659.png)

![2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B4834673.png)

![N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4834677.png)

![N-(4-chlorophenyl)-2-[(2-isobutoxybenzylidene)amino]-3-thiophenecarboxamide](/img/structure/B4834678.png)

![2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4834686.png)

![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B4834690.png)

![ethyl 6-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate](/img/structure/B4834696.png)

![2-{[4-allyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4834718.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B4834723.png)

![5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4834731.png)

![4-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4834739.png)